3-(4-Chlorobutoxy)-N,N-dimethylaniline
Description
Properties
CAS No. |
143916-45-4 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(4-chlorobutoxy)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18ClNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
VRTOVALPKXFPRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Hydroxy-N,N-dimethylaniline
The meta-hydroxyl group is introduced through directed ortho-metalation of N,N-dimethylaniline. Using n-BuLi and a diamine ligand (e.g., TMEDA), lithiation occurs at the meta position, followed by quenching with trimethylborate and oxidative workup to yield 3-hydroxy-N,N-dimethylaniline.
Reaction Conditions :
- Temperature: −78°C (lithiation), 0–25°C (oxidation)
- Yield: 60–70%
Etherification with 1-Chloro-4-iodobutane
The hydroxyl group reacts with 1-chloro-4-iodobutane under basic conditions (K₂CO₃ or NaH) in anhydrous DMF or THF:
$$
\text{3-HO-C}6\text{H}4\text{-N(CH}3\text{)}2 + \text{Cl-(CH}2\text{)}4\text{-I} \xrightarrow{\text{Base}} \text{3-(4-Chlorobutoxy)-N,N-dimethylaniline} + \text{KI}
$$
Key Parameters :
Ullmann-Type Coupling for Direct Alkoxylation
For substrates resistant to conventional etherification, Ullmann coupling offers an alternative. A copper(I) catalyst (e.g., CuI) mediates the reaction between 3-iodo-N,N-dimethylaniline and 4-chloro-1-butanol:
$$
\text{3-I-C}6\text{H}4\text{-N(CH}3\text{)}2 + \text{HO-(CH}2\text{)}4\text{-Cl} \xrightarrow{\text{CuI, Phenanthroline}} \text{this compound}
$$
Optimized Conditions :
Friedel-Crafts Alkylation with 4-Chlorobutyl Chloride
While less common, Friedel-Crafts alkylation can introduce the chlorobutoxy group directly. However, the electron-donating dimethylamino group deactivates the ring, necessitating harsh conditions:
$$
\text{N,N-Dimethylaniline} + \text{Cl-(CH}2\text{)}4\text{-Cl} \xrightarrow{\text{AlCl}_3} \text{this compound}
$$
Challenges :
Reductive Amination of 3-(4-Chlorobutoxy)nitrobenzene
A multistep approach involves nitration followed by reductive amination :
Nitration of 3-(4-Chlorobutoxy)nitrobenzene
Nitration of 3-(4-chlorobutoxy)benzene with HNO₃/H₂SO₄ yields the para-nitro derivative (85% yield).
Reduction and Methylation
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is dimethylated using methyl iodide and NaHCO₃:
$$
\text{3-(4-Chlorobutoxy)aniline} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound}
$$
Yield : 70–75%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Synthesis | 75–85 | >95 | High | Moderate |
| Ullmann Coupling | 50–60 | 90 | Low | High |
| Friedel-Crafts | <30 | 80 | Low | Low |
| Reductive Amination | 70–75 | 85 | Moderate | Moderate |
Key Observations :
- The Williamson method is optimal for industrial-scale production due to its high yield and reproducibility.
- Ullmann coupling suffers from catalyst costs but is valuable for sterically hindered substrates.
- Friedel-Crafts alkylation is impractical due to poor regiocontrol.
Mechanistic Insights and Side Reactions
Competing Elimination in Williamson Synthesis
Under elevated temperatures, 1-chloro-4-iodobutane may undergo dehydrohalogenation , forming 1-chloro-1-butene. This is mitigated by using polar aprotic solvents (DMF) and controlled heating.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobutoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles, leading to a variety of substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives
Scientific Research Applications
3-(4-Chlorobutoxy)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Enzymatic Interactions and Metabolism
N,N-Dimethylaniline derivatives are substrates for cytochrome P-450 (CYP) and flavin-containing monooxygenases (FMOs), which catalyze N-dealkylation and N-oxidation, respectively. The pH optima for these reactions (e.g., ~7.4 for CYP-mediated dealkylation) are critical for metabolic stability . For example, N-methylaniline undergoes faster N-oxidation by FMOs than bulkier derivatives .
Table 1: Metabolic Pathways of N,N-Dimethylaniline Derivatives
| Compound | Primary Metabolic Pathway | Key Enzyme | Effect of Substituent |
|---|---|---|---|
| N,N-Dimethylaniline | N-Dealkylation | CYP450 | High reactivity |
| N-Methylaniline | N-Oxidation | FMO | Moderate reactivity |
| 3-(4-Chlorobutoxy)-N,N-dimethylaniline (inferred) | N-Dealkylation/Oxidation | CYP450/FMO | Reduced due to steric hindrance |
Physicochemical Properties
The 4-chlorobutoxy group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For instance, methylenedioxy analogues of zingerone (e.g., compound 11) exhibit high vapor pressures but retain structural dominance in bioactivity, suggesting that bulky substituents can override simple solubility trends .
Table 2: Substituent Effects on Physicochemical Properties
Key Research Findings and Limitations
- Enzymatic Selectivity : Bulky substituents reduce FMO-mediated N-oxidation efficiency but may favor CYP450-mediated pathways .
- Structural-Activity Relationships : Methylation of anilines (e.g., compound 12 to 13) can enhance bioactivity, suggesting that alkyl/aryl groups fine-tune electronic profiles .
- Synthetic Challenges : Multi-step synthesis and purification of chlorobutoxy derivatives may limit scalability compared to simpler analogues .
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